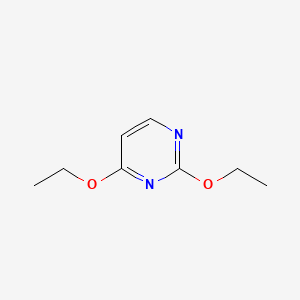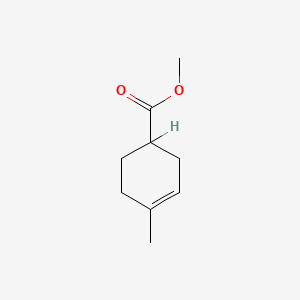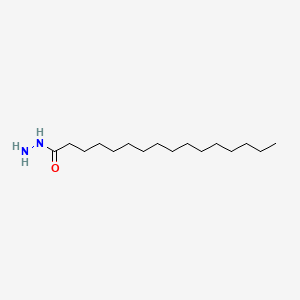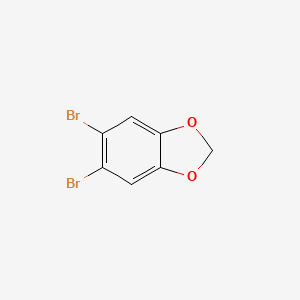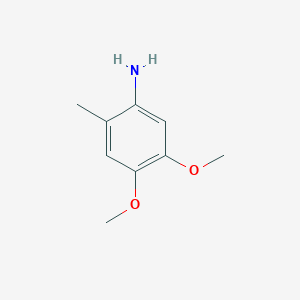
4,5-Dimethoxy-2-methylaniline
Übersicht
Beschreibung
4,5-Dimethoxy-2-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as 4,5-Dimethoxy-2-methylanilin, 4,5-Diméthoxy-2-méthylaniline, and Benzenamine, 4,5-dimethoxy-2-methyl- . It has an average mass of 167.205 Da and a monoisotopic mass of 167.094635 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups (OCH3), a methyl group (CH3), and an amino group (NH2) . The positions of these substituents on the benzene ring define the unique structure of this compound .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a white to light-brown color. It has a melting point of 96-98℃, and a boiling point of 240-245℃. It is soluble in common organic solvents such as ethanol, acetone, and chloroform. It has a molecular weight of 181.23 g/mol.Wirkmechanismus
4,5-Dimethoxy-2-methylaniline acts as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of the neurotransmitter in the brain. This increased level of acetylcholine can then lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to increase the levels of the neurotransmitter acetylcholine in the brain, leading to a range of effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4,5-Dimethoxy-2-methylaniline in laboratory experiments is its availability and low cost. It is readily available in most chemical supply stores and is relatively inexpensive. However, there are some limitations to its use. This compound is a volatile liquid and can be hazardous if not handled properly. It is also highly flammable and can release toxic fumes if heated.
Zukünftige Richtungen
The potential applications of 4,5-Dimethoxy-2-methylaniline are numerous and varied. Further research could be conducted to explore its potential as an inhibitor of acetylcholinesterase to treat neurological disorders. It could also be studied for its potential as an antimicrobial and antioxidant agent. Additionally, further research could be conducted to explore its potential as a building block for the synthesis of pharmaceuticals and other compounds. Finally, its potential use in the production of polymers, resins, and adhesives could also be explored.
Synthesemethoden
4,5-Dimethoxy-2-methylaniline is synthesized from p-methoxybenzaldehyde and aniline in a three-step reaction. First, the aldehyde is reacted with aniline in a nucleophilic substitution reaction to form the intermediate, 4-methoxy-2-methylaniline. Then, the intermediate is reacted with hydrochloric acid in a condensation reaction to form the final product, this compound. The reaction is carried out in aqueous solution at room temperature. The reaction is exothermic and is usually completed within an hour.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-methylaniline has been studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a range of effects on behavior and cognition. This compound has also been found to have anti-inflammatory, antimicrobial, and antioxidant properties.
Safety and Hazards
While specific safety and hazard information for 4,5-Dimethoxy-2-methylaniline is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAYBVPASDNLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295745 | |
| Record name | 4,5-Dimethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41864-45-3 | |
| Record name | 41864-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
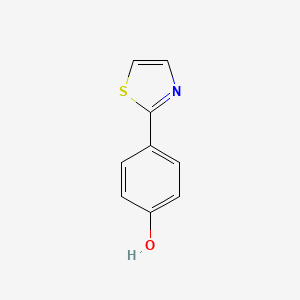

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

